Insect Acetylcholinesterase (AgAChE) Inhibitory Activity – Class-Level Comparison
The compound falls within the generic Markush structure (Formula I) of patent CZ309068B6, which claims phenoxyacetamides as non-covalent inhibitors of Anopheles gambiae acetylcholinesterase (AgAChE). The patent exemplifies multiple derivatives with in vitro AgAChE IC₅₀ values ranging from sub-micromolar to low micromolar concentrations [1]. However, the specific IC₅₀ value for 2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is not reported in the granted patent claims or examples. The ortho-fluorine substitution pattern on the phenoxy ring is a distinguishing feature relative to the unsubstituted and para-substituted analogs primarily exemplified, suggesting potential differences in binding-site complementarity that remain to be quantified. No direct head-to-head comparison data are publicly available.
| Evidence Dimension | AgAChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not individually reported in public domain |
| Comparator Or Baseline | Exemplified phenoxyacetamide derivatives in CZ309068B6: IC₅₀ range sub-µM to low µM |
| Quantified Difference | Cannot be calculated; target compound not individually assayed in disclosed data |
| Conditions | In vitro AgAChE enzymatic assay (CZ309068B6) |
Why This Matters
Procurement decisions for insecticide-lead optimization require awareness that the ortho-fluoro substitution may confer distinct selectivity vs. Anopheles gambiae AChE over human AChE, a hypothesis that demands confirmatory testing.
- [1] Fakultní nemocnice Hradec Králové. Phenoxyacetamides for non-covalent inhibition of mosquito acetylcholinesterase and their use. Czech Patent CZ309068B6, granted December 1, 2021. View Source
